Isocorydine N-oxide
Overview
Description
Isocorydine N-oxide is a naturally occurring alkaloid derived from the plant species belonging to the family Monimiaceae. It is a derivative of isocorydine, an aporphine alkaloid, and is known for its various pharmacological properties, including anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isocorydine N-oxide can be synthesized through the oxidation of isocorydine. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid . These reagents facilitate the formation of N-oxides under mild reaction conditions, ensuring high yields and efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable oxidation processes. The use of continuous flow reactors with catalysts like titanium silicalite (TS-1) and hydrogen peroxide in methanol has been suggested for large-scale production due to its safety, efficiency, and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Isocorydine N-oxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Oxidation: Sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, sodium perborate in acetic acid.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of isocorydine, such as 8-amino-isocorydine and 6a,7-dihydrogen-isocorydione, which have shown significant biological activities .
Scientific Research Applications
Isocorydine N-oxide has been extensively studied for its anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma and oral squamous cell carcinoma . Additionally, it disrupts energy metabolism and filamentous actin structures in cancer cells, leading to apoptosis . Beyond its anticancer activities, this compound is also being explored for its potential neuroprotective effects and its role in reducing oxidative stress .
Mechanism of Action
The anticancer activity of Isocorydine N-oxide is primarily attributed to its ability to disrupt mitochondrial function and energy metabolism in cancer cells. It increases the production of reactive oxygen species (ROS), decreases mitochondrial membrane potential (MMP), and reduces ATP content, ultimately leading to apoptosis . The compound also affects the cytoskeleton morphology and mechanical properties of cancer cells, further inhibiting their proliferation and migration .
Comparison with Similar Compounds
Isocorydine N-oxide is structurally similar to other aporphine alkaloids such as isocorydine, norisocorydine, laurotetanine, N-methyl-laurotetanine, laurolitsine, and isoboldine . What sets this compound apart is its unique N-oxide functional group, which enhances its biological activity and makes it a promising candidate for anticancer research .
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. Its unique chemical structure and potent biological activities make it a valuable subject for further research and development, particularly in the areas of cancer treatment and neuroprotection.
Properties
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6-methyl-6-oxido-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-21(23)8-7-12-10-15(25-3)20(26-4)18-16(12)13(21)9-11-5-6-14(24-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-,21?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIAQPIYGHUVMY-JRTLGTJJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180066 | |
Record name | Isocorydine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25405-80-5 | |
Record name | Isocorydine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025405805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocorydine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOCORYDINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U4MW62MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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